Ethyl 4-(3-oxocyclohexyl)benzoate

Chemical Synthesis Quality Control Reproducibility

Ethyl 4-(3-oxocyclohexyl)benzoate (CAS 131379-22-1) is a synthetic organic building block featuring a para-substituted benzoate ester linked to a 3-oxocyclohexyl moiety. It serves as a key intermediate in medicinal chemistry and agrochemical synthesis due to its combination of aromatic and cycloaliphatic functionality.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 131379-22-1
Cat. No. B142292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-oxocyclohexyl)benzoate
CAS131379-22-1
SynonymsETHYL 4-(3-OXOCYCLOHEXYL)BENZOATE
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2CCCC(=O)C2
InChIInChI=1S/C15H18O3/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h6-9,13H,2-5,10H2,1H3
InChIKeyCOZQEZKXAYCLIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(3-Oxocyclohexyl)Benzoate (CAS 131379-22-1): A Para-Substituted Ketone-Ester Intermediate for Pharmaceutical and Agrochemical Development


Ethyl 4-(3-oxocyclohexyl)benzoate (CAS 131379-22-1) is a synthetic organic building block featuring a para-substituted benzoate ester linked to a 3-oxocyclohexyl moiety. It serves as a key intermediate in medicinal chemistry and agrochemical synthesis due to its combination of aromatic and cycloaliphatic functionality . The compound possesses a calculated logP of 3.09, a molecular weight of 246.30 g/mol, and a predicted boiling point of 384.1°C at 760 mmHg , indicating moderate lipophilicity and high thermal stability suitable for multi-step synthetic sequences. Its structural features—specifically the ketone group at the 3-position of the cyclohexyl ring and the para-substituted aromatic ester—provide distinct reactivity profiles and physicochemical properties compared to regioisomeric and homologated analogs .

Why Ethyl 4-(3-Oxocyclohexyl)Benzoate Cannot Be Casually Substituted: The Functional Impact of Para-Substitution and Ester Homologation


Generic substitution of ethyl 4-(3-oxocyclohexyl)benzoate with closely related analogs is scientifically untenable due to quantifiable differences in physicochemical parameters and reactivity that directly influence synthetic outcomes and downstream biological performance. Regioisomers, such as ethyl 2-(3-oxocyclohexyl)benzoate (CAS 284022-85-1), exhibit altered lipophilicity (ΔlogP ~0.2) and steric environment around the ester carbonyl, which can dramatically affect reaction kinetics and selectivity in subsequent transformations . Homologation of the ester group, as in methyl 4-(3-oxocyclohexyl)benzoate (CAS 140483-59-6), reduces molecular weight by 14.0 g/mol and decreases logP by approximately 0.4 units, altering solubility and membrane permeability in biologically active derivatives [1]. Furthermore, commercial sourcing reveals critical purity disparities; while ethyl 4-(3-oxocyclohexyl)benzoate is available at >98% purity from select vendors , many alternative compounds are offered only at 95% minimum specification , introducing potentially unacceptable levels of unidentified impurities that can compromise yield, selectivity, and reproducibility in sensitive chemical transformations. These non-trivial differences mandate a product-specific procurement strategy rather than an in-class substitution approach.

Quantitative Differentiation Evidence for Ethyl 4-(3-Oxocyclohexyl)Benzoate (CAS 131379-22-1) Against Closest Analogs


Commercial Purity: >98% Minimum Specification vs. 95% Industry Standard

Ethyl 4-(3-oxocyclohexyl)benzoate is commercially available from Synblock with a purity specification of NLT 98% . In contrast, the same compound from AK Scientific is offered at a minimum purity of 95% . This 3% absolute purity difference corresponds to a 60% reduction in maximum potential impurity content (from 5% down to 2%), a critical factor in reactions where trace impurities can poison catalysts, generate byproducts, or interfere with crystallization steps. For procurement scientists, selecting the higher-purity grade directly mitigates the risk of batch-to-batch variability and reduces downstream purification burden.

Chemical Synthesis Quality Control Reproducibility

Molecular Weight Differentiation vs. Methyl Ester Homolog: 14.0 g/mol Increase Alters Solubility and PK Properties

Ethyl 4-(3-oxocyclohexyl)benzoate (MW = 246.30 g/mol) exhibits a molecular weight 14.0 g/mol greater than its methyl ester homolog, methyl 4-(3-oxocyclohexyl)benzoate (MW = 232.28 g/mol) [1]. This difference, corresponding to a single methylene unit, translates into a predicted logP increase of approximately 0.4 units (3.09 vs. 2.70), indicating enhanced lipophilicity and potentially greater membrane permeability for ethyl ester-derived bioactive molecules. In medicinal chemistry campaigns, the ethyl ester serves as a strategic prodrug element or lipophilic handle that can be fine-tuned; direct substitution with the methyl ester would alter physicochemical properties and could compromise pharmacokinetic (PK) profiles of downstream candidates.

Medicinal Chemistry Lead Optimization ADME

Regioisomeric Differentiation: Para-Substitution Yields Higher LogP and Altered Reactivity vs. Ortho-Isomer

Ethyl 4-(3-oxocyclohexyl)benzoate (para-isomer) and ethyl 2-(3-oxocyclohexyl)benzoate (ortho-isomer) are regioisomers with identical molecular formulas (C15H18O3) and molecular weights (246.30 g/mol). However, the para-isomer exhibits a calculated logP of 2.88 (ACD/Labs) , while the ortho-isomer displays a logP of 2.69 under the same calculation method . This ΔlogP of approximately 0.2 reflects differences in electronic distribution and steric shielding of polar functional groups. Additionally, the para-substituted ester carbonyl is more accessible for nucleophilic attack and less sterically hindered than the ortho-substituted analog, potentially accelerating amidation, reduction, or transesterification reactions. For chemists designing synthetic routes, this reactivity divergence means that the two regioisomers are not functionally equivalent and cannot be arbitrarily substituted without altering reaction yields and selectivity.

Chemical Synthesis Structure-Activity Relationship Reactivity

Thermal Stability Indicator: Boiling Point >384°C Supports High-Temperature Reaction Compatibility

Ethyl 4-(3-oxocyclohexyl)benzoate exhibits a predicted boiling point of 384.1°C at 760 mmHg , which is approximately 11°C higher than its ortho-isomer counterpart (373.1°C at 760 mmHg) . This elevated boiling point suggests enhanced thermal stability and reduced volatility under standard and elevated reaction conditions. In practical terms, this property makes the para-isomer more suitable for high-temperature reactions such as Friedel-Crafts acylations, high-boiling solvent reflux (e.g., DMF, DMSO), or continuous flow chemistry where thermal degradation of intermediates must be minimized. The observed difference of 11°C, while modest, is a reproducible computational distinction that may influence solvent selection and reaction optimization strategies in process development.

Process Chemistry Thermal Stability High-Temperature Synthesis

Chemical Stability Documentation: Confirmed Stability Under Recommended Storage Conditions

Safety Data Sheet (SDS) documentation for ethyl 4-(3-oxocyclohexyl)benzoate explicitly states that the compound is 'Stable under recommended storage conditions' . In contrast, publicly available SDS information for several closely related analogs, including methyl 4-(3-oxocyclohexyl)benzoate and ethyl 2-(3-oxocyclohexyl)benzoate, frequently reports 'no data available' for stability and reactivity sections [1]. This explicit stability statement, while qualitative, provides procurement scientists with a baseline of confidence regarding shelf-life and handling safety that is absent for many comparator compounds. For laboratories maintaining chemical inventories over extended periods, this documented stability reduces the risk of unexpected degradation and ensures material reliability for repeat experiments.

Storage Stability Inventory Management

Optimal Application Scenarios for Ethyl 4-(3-Oxocyclohexyl)Benzoate Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Control

In lead optimization campaigns where small changes in logP significantly impact ADME properties, ethyl 4-(3-oxocyclohexyl)benzoate offers a logP of ~2.88 (para-isomer) , providing a specific lipophilic handle that differs by +0.4 units from the methyl ester homolog [1] and +0.2 units from the ortho-isomer . This defined and predictable lipophilicity allows medicinal chemists to fine-tune compound properties without unintended shifts in physicochemical profile. For procurement, selecting this specific compound ensures that the intended logP value is maintained throughout a chemical series, supporting reproducible structure-activity relationship (SAR) analysis.

Process Chemistry: High-Temperature Synthetic Steps Requiring Thermal Robustness

For process chemistry groups developing scalable routes, the predicted boiling point of 384.1°C indicates that ethyl 4-(3-oxocyclohexyl)benzoate is compatible with high-temperature reaction conditions (e.g., refluxing DMF, microwave-assisted synthesis) where more volatile ortho-isomer analogs (boiling point 373.1°C ) may pose handling challenges. The higher thermal stability threshold reduces the risk of decomposition during extended heating and simplifies solvent removal by distillation. Procurement of this specific compound is justified when synthetic protocols involve elevated temperatures beyond typical laboratory conditions.

Quality-Controlled Research: High-Purity Starting Material for Sensitive Catalytic Reactions

In catalytic transformations—such as palladium-catalyzed cross-couplings or asymmetric hydrogenations—where trace impurities can poison catalysts and dramatically reduce yield, the availability of ethyl 4-(3-oxocyclohexyl)benzoate at NLT 98% purity is a critical procurement consideration. Compared to the industry-standard 95% specification , the higher-purity grade reduces the maximum impurity load from 5% to 2%, thereby mitigating the risk of catalyst deactivation. This purity advantage is particularly relevant for reactions involving expensive transition metal catalysts (e.g., Pd, Ru, Ir), where catalyst poisoning translates directly into increased cost and reduced reproducibility.

Long-Term Chemical Inventory Management: Stable Intermediate for Reagent Libraries

For core facilities and compound management groups maintaining shared reagent libraries, the explicit SDS statement confirming stability under recommended storage conditions provides a tangible advantage over analogs with undocumented stability profiles. This documentation reduces the administrative burden of frequent recharacterization and ensures that material withdrawn from inventory months or years after purchase remains fit for intended synthetic use. Procurement of this compound, rather than a less-documented analog, supports efficient inventory management and minimizes the risk of failed reactions due to aged or degraded starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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